molecular formula C6H4BrClO2 B14082911 3-Bromo-4-chlorobenzene-1,2-diol

3-Bromo-4-chlorobenzene-1,2-diol

Cat. No.: B14082911
M. Wt: 223.45 g/mol
InChI Key: WVRXAOPMUHHEGO-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorobenzene-1,2-diol is an organic compound that belongs to the class of halogenated phenols It consists of a benzene ring substituted with bromine, chlorine, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chlorobenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of catechol (benzene-1,2-diol). The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron(III) chloride or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the selective halogenation of catechol under controlled conditions to ensure the desired substitution pattern. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chlorobenzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-chlorobenzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chlorobenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and halogen bonds with active sites, influencing the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene

Uniqueness

3-Bromo-4-chlorobenzene-1,2-diol is unique due to the presence of both bromine and chlorine substituents along with two hydroxyl groups on the benzene ring.

Properties

Molecular Formula

C6H4BrClO2

Molecular Weight

223.45 g/mol

IUPAC Name

3-bromo-4-chlorobenzene-1,2-diol

InChI

InChI=1S/C6H4BrClO2/c7-5-3(8)1-2-4(9)6(5)10/h1-2,9-10H

InChI Key

WVRXAOPMUHHEGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)O)Br)Cl

Origin of Product

United States

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